LogP‑Driven Differentiation: Lipophilicity Shift vs. Unsubstituted Spiro[isobenzofuran‑piperidin]‑3‑one
The target compound exhibits a calculated logP (XLogP3) of approximately 4.7, compared with 1.1 for the unsubstituted parent scaffold (3H-spiro[isobenzofuran-1,4′-piperidin]-3-one, CAS 37663-46-0) [1][2]. The 3.6 log-unit increase is driven by the addition of the 2,4-dichlorophenoxyacetyl moiety and is expected to enhance membrane permeability while also potentially elevating plasma protein binding and CYP-mediated clearance [3]. This places the compound in a markedly different ADME space than earlier-generation unsubstituted or small‑acyl spiro[isobenzofuran‑piperidine] probes.
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 4.7 |
| Comparator Or Baseline | 3H-spiro[isobenzofuran-1,4′-piperidin]-3-one (CAS 37663-46-0): XLogP3 = 1.1 |
| Quantified Difference | Δ logP ≈ +3.6 units |
| Conditions | Computed by XLogP3 algorithm; values obtained from ZINC and PubChem records. |
Why This Matters
LogP directly influences oral bioavailability, CNS penetration, and metabolic stability, making it a critical parameter for lead optimisation that cannot be replicated by less lipophilic analogs.
- [1] ZINC Database. ZINC33652458: 1′-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one. Available at: https://zinc.docking.org/substances/ZINC33652458 (Accessed: 08 May 2026). View Source
- [2] PubChem. Compound Summary: 3H-spiro[isobenzofuran-1,4′-piperidin]-3-one (CID 9834255). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/9834255 (Accessed: 08 May 2026). View Source
- [3] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi: 10.1517/17460441003605098. View Source
